I terzi tiossenoliche

Thioenol ethers are a unique class of organic compounds characterized by the presence of both an alcohol and a sulfur-containing group, typically a thiyl (-S-) or thiol (-SH) moiety, within a single molecule. These compounds exhibit a diverse range of properties due to their structural complexity. Structurally, they can be considered as ethers with an additional hydroxyl (-OH) functionality.

Thioenol ethers are known for their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Their reactivity arises from the presence of both a nucleophilic alcohol group and a leaving group (thiol), which can facilitate diverse chemical reactions including substitution, elimination, and rearrangement processes.

In pharmaceutical research, thioenol ethers have shown promise as intermediates in drug synthesis due to their ability to participate in multiple types of reactions. In agriculture, they can serve as precursors for developing more effective herbicides or fungicides by exploiting the unique reactivity profiles of these compounds.

Overall, the multifunctional nature of thioenol ethers makes them valuable tools in organic synthesis and opens up numerous opportunities for their application across different industries.

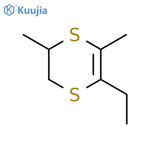

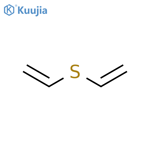

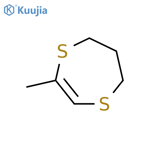

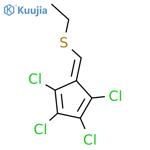

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

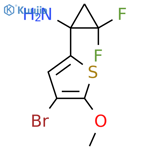

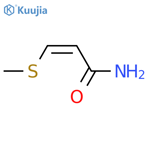

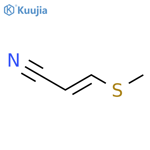

|

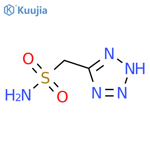

2-Propenenitrile, 2-(ethylthio)- | 10568-83-9 | C5H7NS |

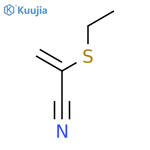

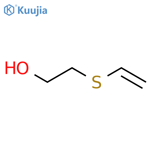

|

Ethanol,2-(ethenylthio)- | 3090-56-0 | C4H8OS |

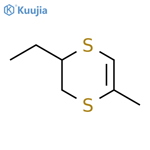

|

1,4-Dithiin, 2-ethyl-2,3-dihydro-5-methyl- | 61947-23-7 | C7H12S2 |

|

1,4-Dithiin, 6-ethyl-2,3-dihydro-2-methyl- | 61947-22-6 | C7H12S2 |

|

1,4-Dithiin, 5-ethyl-2,3-dihydro-2,6-dimethyl- | 61947-18-0 | C8H14S2 |

|

(ethenylsulfanyl)ethene | 627-51-0 | C4H6S |

|

5H-1,4-Dithiepin, 6,7-dihydro-2-methyl- | 5769-50-6 | C6H10S2 |

|

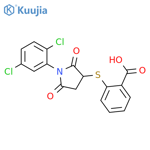

1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5-[(ethylthio)methylene]- | 56524-16-4 | C8H6Cl4S |

|

2-Propenamide, 3-(methylthio)-, (2E)- | 36846-63-6 | C4H7NOS |

|

3-methylsulfanylprop-2-enenitrile | 10004-53-2 | C4H5NS |

Letteratura correlata

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

Fornitori consigliati

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati